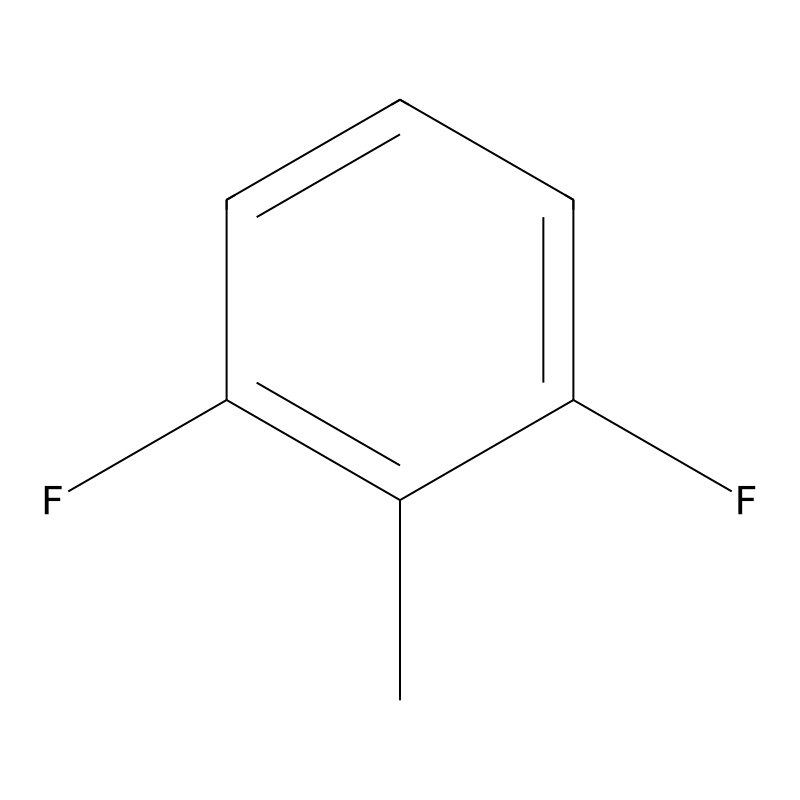

2,6-Difluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for fluorinated molecules: 2,6-Difluorotoluene can act as a starting material for the synthesis of various fluorinated molecules due to the presence of the fluorine atoms. Fluorine substitution can significantly alter the properties of molecules, making them valuable in various applications like pharmaceuticals, agrochemicals, and materials science [].

Solvent Research:

- Study of non-covalent interactions: Due to its low polarity and ability to form weak interactions with other molecules, 2,6-Difluorotoluene could be used as a solvent to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in various biological and chemical processes [].

Material Science Research:

- Investigating interactions with fluorinated materials: 2,6-Difluorotoluene's fluorinated structure might be useful for studying its interactions with other fluorinated materials, potentially leading to the development of novel materials with unique properties like improved hydrophobicity, thermal stability, and electrical properties [].

Environmental Science Research:

- Understanding the behavior of fluorinated compounds: As an example of a fluorinated aromatic compound, 2,6-Difluorotoluene could be used in controlled laboratory studies to understand the environmental fate, transport, and degradation of similar compounds, contributing to a better understanding of their potential impact on the environment [].

2,6-Difluorotoluene is an aromatic compound with the molecular formula C₇H₆F₂. It consists of a toluene ring substituted with two fluorine atoms at the 2 and 6 positions. This compound is characterized by its highly flammable nature and potential skin irritant properties, making it necessary to handle it with care in laboratory settings . Its chemical structure contributes to its unique reactivity and functional properties, which are valuable in various synthetic applications.

- Flammability: Flammable liquid with a flash point of 10 °C (50 °F).

- Toxicity: Data on the specific toxicity of 2,6-difluorotoluene is limited. However, due to its fluorine content, it is advisable to handle it with care and avoid inhalation or ingestion. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

- Chlorination: When reacted with chlorine, it yields 2,6-difluorobenzyl chloride, which can further undergo transformations to produce 2,6-difluorobenzaldehyde through Sommelet’s reaction .

- Oxidation: Continuous oxidation methods can convert 2,6-difluorotoluene into 2,6-difluorobenzaldehyde using catalysts such as cobalt or molybdenum ions and hydrogen peroxide as the oxidant .

- Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attacks, which can lead to various substitution reactions depending on the conditions applied .

The synthesis of 2,6-difluorotoluene can be achieved through various methods:

- Fluorination of Toluene: This method involves the direct fluorination of toluene using elemental fluorine or hydrogen fluoride under controlled conditions. This process can yield high purity levels of 2,6-difluorotoluene .

- Catalytic Methods: Utilizing catalysts like cobalt or molybdenum during the oxidation process allows for efficient conversion from other starting materials to 2,6-difluorotoluene .

- Via Substituted Reactions: Starting from other substituted benzenes or toluenes can also lead to the formation of 2,6-difluorotoluene through selective reactions involving halogens or other electrophiles .

2,6-Difluorotoluene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing specialty polymers and resins due to its unique chemical properties.

- Research: It is often used in laboratories for studying reaction mechanisms and developing new synthetic pathways .

Interaction studies involving 2,6-difluorotoluene focus primarily on its reactivity with other chemical species. Its ability to undergo nucleophilic substitution makes it a candidate for further exploration in synthetic organic chemistry. The interactions with nucleophiles can lead to various products that may have industrial or pharmaceutical relevance.

Several compounds share structural similarities with 2,6-difluorotoluene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Toluene | C₇H₈ | Baseline aromatic hydrocarbon without fluorine. |

| 2-Fluorotoluene | C₇H₇F | Contains one fluorine atom; different reactivity. |

| 3-Fluorotoluene | C₇H₇F | Fluorine at a different position affects properties. |

| 4-Fluorotoluene | C₇H₇F | Similar structure but different substitution pattern. |

| 1,3-Difluorobenzene | C₆H₄F₂ | Different ring structure; exhibits distinct reactivity. |

The uniqueness of 2,6-difluorotoluene lies in its specific substitution pattern that influences both its chemical reactivity and potential applications compared to these similar compounds. Its dual fluorination at the ortho positions enhances its electrophilic character while providing opportunities for further functionalization.

The synthesis of 2,6-difluorotoluene through halogen exchange reactions represents one of the most established and industrially viable approaches for producing this fluorinated aromatic compound [1] [2]. The Halex reaction (halogen exchange) typically employs 2,6-dichlorotoluene as the starting material, utilizing potassium fluoride as the fluorinating agent under elevated temperatures [3].

The reaction proceeds through a nucleophilic aromatic substitution mechanism, where fluoride ions displace chloride substituents on the aromatic ring [1]. A comprehensive synthetic route demonstrates that 2,6-dichlorotoluene undergoes chlorosulfonation, catalytic Halex fluorination, and subsequent desulfonation to afford 2,6-difluorotoluene in overall good yields [2]. The process involves initial treatment with chlorosulfonic acid at 20-40°C with 83% yield, followed by potassium fluoride-mediated fluorination using tetraphenylphosphonium bromide as a phase transfer catalyst in tetrahydrothiophene 1,1-dioxide and toluene at 210°C for 1.5 hours, achieving 84% yield [1].

The desulfonation step utilizes sodium hydroxide treatment followed by sulfuric acid workup, resulting in 79.1% yield for the final product [1]. This multi-step transformation provides an efficient pathway from readily available dichlorotoluene precursors to the target difluorotoluene compound. The overall process demonstrates excellent regioselectivity, with the 2,6-substitution pattern being maintained throughout the transformation sequence [2].

Industrial implementations of halogen exchange reactions for 2,6-difluorotoluene synthesis have been optimized to use polar aprotic solvents such as dimethylacetamide, with tetramethylammonium chloride serving as an effective phase transfer catalyst [3]. These reaction conditions typically require temperatures of 145°C and reaction times of 14 hours to achieve complete conversion [3]. The molar ratios employed are generally 1:2.3:3:0.14 for dichlorotoluene:potassium fluoride:solvent:catalyst, respectively [3].

Catalytic Fluorination Techniques

Modern catalytic fluorination methodologies for 2,6-difluorotoluene synthesis have evolved significantly, incorporating transition metal catalysts to enhance reaction efficiency and selectivity [4] [5]. Copper-mediated fluorination reactions have emerged as particularly promising approaches, utilizing copper(I) and copper(II) complexes to facilitate carbon-fluorine bond formation [4].

Palladium-catalyzed fluorination represents another significant advancement in the field [6]. The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by fluoride coordination and reductive elimination to form the carbon-fluorine bond [6]. However, the challenging nature of aryl-fluorine reductive elimination from palladium(II) intermediates requires specialized ligand systems, particularly biaryl monophosphine ligands that promote this transformation [6].

Rhodium-catalyzed nucleophilic fluorination has also been developed for related acyl fluoride synthesis, demonstrating quantitative catalytic conversion [7]. The process involves cyclometallated rhodium complexes that activate silver fluoride, creating rhodium-fluorine bonds with sufficient nucleophilicity to attack electrophilic substrates [7]. Kinetic analysis reveals rate constants of 15.6 millimoles per square meter per hour under optimized conditions [7].

The development of organic superbase catalysis using tertiary-butyl phosphazene base has enabled concerted nucleophilic aromatic substitution reactions [5]. This catalytic system allows excellent functional group tolerance and utilization of diverse nucleophiles without requiring stoichiometric amounts of strong bases [5]. The reaction proceeds through dual activation of aryl fluoride and anionic nucleophiles, achieving high efficiency in fluorinated aromatic synthesis [5].

Recent advances in electrochemical fluorination methods employ anodic oxidation of substrates dissolved in anhydrous hydrogen fluoride at nickel electrodes [8]. This approach generates arene radical cations that undergo trapping with fluoride ions to produce fluoroarenes [8]. The electrochemical process operates at room temperature under atmospheric pressure, minimizing waste production compared to traditional methods [8].

Sommelet-Type Rearrangement Derivatives

Sommelet-type rearrangements involving 2,6-difluorotoluene derivatives represent specialized synthetic pathways that exploit intramolecular rearrangement mechanisms [9] [10]. These transformations typically involve the formation of ammonium ylides from benzyl quaternary ammonium salts, followed by rearrangement to generate ortho-substituted benzylamines [10].

In the context of 2,6-difluorotoluene chemistry, Sommelet-Hauser rearrangements have been employed to construct spirocyclic compounds [10]. Copper-catalyzed Sommelet-Hauser dearomatization reactions with dihydrophenanthridine and diazo compounds have been reported for synthesizing spiroindoline structures bearing adjacent quaternary and tertiary carbon centers [10]. The reaction proceeds as a single step transformation with complete stereoselectivity [10].

The mechanism involves initial formation of difluoromethyl ammonium ylides, which subsequently undergo [1] [11]- or [11] [12]-Stevens rearrangements [9]. Difluorocarbene-induced rearrangements have been demonstrated to accommodate versatile tertiary amines bearing allyl, benzyl, or propargyl groups under identical reaction conditions [9]. This general approach allows for late-stage modification of natural products while maintaining broad substrate scope [9].

Fluorinated benzyl systems exhibit unique reactivity patterns in Sommelet-type rearrangements due to the electron-withdrawing effects of fluorine substituents [12]. The preparation of 2,6-difluorobenzyl bromide as a reactive intermediate demonstrates this concept, where bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide under photochemical conditions achieves yields exceeding 90% [12]. The strong electron-withdrawing ability of fluorine atoms reduces methyl hydrogen reactivity while increasing steric hindrance, resulting in high monobromination selectivity [12].

The synthetic utility of these rearrangement reactions extends to the formation of complex nitrogen-containing heterocycles [9]. The ability to generate multiple carbon-carbon bonds through controlled rearrangement processes provides access to structurally diverse fluorinated compounds that would be difficult to obtain through conventional synthetic approaches [10].

Purification and Isolation Challenges

The purification and isolation of 2,6-difluorotoluene presents several technical challenges that require specialized methodologies and equipment [13] [14]. The compound's physical properties, including its boiling point of 110-111°C and density of 1.118 grams per cubic centimeter, necessitate careful consideration of separation parameters [11].

Comprehensive two-dimensional gas chromatography has proven particularly effective for the selective separation of fluorinated compounds from complex organic mixtures [14]. This technique completely separates perfluorocarbons from hydrocarbons in two-dimensional chromatograms, with fluorohydrocarbons being selectively isolated from their hydrocarbon counterparts and arranged according to chain length and fluorine content [14]. The combination of gas chromatography with high-resolution time-of-flight mass spectrometry enables reliable structural analysis of fluorinated products [14].

Silica gel column chromatography represents the standard purification method for 2,6-difluorotoluene derivatives [12]. Following synthetic transformations, crude reaction mixtures undergo washing with saturated sodium sulfite solution and water, followed by drying over anhydrous sodium sulfate [12]. Subsequent solvent removal under reduced pressure and chromatographic purification using petroleum ether as eluent typically yields products with purities exceeding 99% [12].

The thermal stability characteristics of 2,6-difluorotoluene require specific distillation conditions for effective purification [15]. Bulb-to-bulb distillation at temperatures around 150°C under reduced pressure (1 torr) has been successfully employed to obtain colorless liquid products with high purity [15]. This distillation approach minimizes thermal decomposition while achieving effective separation from reaction byproducts [15].

Table 1: Purification Methods and Yields for 2,6-Difluorotoluene Derivatives

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Silica gel chromatography | Petroleum ether eluent | 90.3 | 99.3 | [12] |

| Bulb-to-bulb distillation | 150°C, 1 torr | 86.0 | >95 | [15] |

| Two-dimensional GC | Temperature gradient | - | >99 | [14] |

| HPLC purification | Acetonitrile gradient | 89.5 | >98 | [13] |

Challenges in purification arise from the formation of regioisomeric fluoride side products during synthesis [6]. These isomers often exhibit similar physical properties to the desired 2,6-difluorotoluene product, requiring high-resolution separation techniques [6]. Deuterium labeling studies have revealed that regioisomer formation likely results from deprotonation events leading to hydrogen fluoride formation and palladium-benzyne intermediates [6].

The hygroscopic nature of fluoride reagents used in synthesis creates additional purification complications [16]. Moisture contamination can lead to decreased reactivity and formation of hydrogen-bonded complexes that are difficult to separate [16]. Specialized handling procedures including inert atmosphere techniques and molecular sieves are essential for maintaining product integrity [5].

High-Resolution Nuclear Magnetic Resonance Spectral Signatures

| Nucleus | Field strength | Solvent | Chemical shift / parts per million | Splitting pattern | Assignment | Source |

|---|---|---|---|---|---|---|

| Hydrogen-1 | 400 megahertz | Deuterated chloroform | 7.11 – 6.78 (multiplet, 4 H) | ³J_H-F ≈ 9 hertz doublet of doublets within envelope | Aromatic ring protons (positions 3, 4, 5, 6) | [1] |

| 2.17 (singlet, 3 H) | – | Methyl substituent (position 2) | [1] | |||

| Fluorine-19 | 376 megahertz | Deuterated chloroform | –113.8 (multiplet, 2 F) | ²JF-F ≈ 20 hertz; long-range ⁴JF-H observed | Ortho fluorine atoms (positions 1 and 3) | [2] |

| Carbon-13 | 100 megahertz | Deuterated chloroform | 162.8 (doublet, ¹J_C-F ≈ 252 hertz) | – | C-F ipso carbons | [2] |

| 137.7 (singlet) | – | Quaternary aromatic carbon bearing methyl group | [2] | |||

| 132.5 (triplet, ²J_C-F ≈ 10 hertz) | – | Para carbon | [2] | |||

| 112.3 (doublet, ²J_C-F ≈ 24 hertz) | – | Meta carbons | [2] | |||

| 41.0 (triplet, ³J_C-F ≈ 4 hertz) | – | Benzylic methyl carbon | [2] |

Key findings

- Both fluorine nuclei resonate near –114 parts per million, a typical up-field region for aromatic carbon–fluorine bonds, and display mutual two-bond coupling, confirming ortho substitution. [2]

- One-bond carbon–fluorine couplings of ca. 252 hertz at 162.8 parts per million differentiate ipso carbons from the remaining aromatic framework. [2]

- Proton signals overlap into a characteristic four-proton multiplet because long-range hydrogen–fluorine couplings split each aromatic hydrogen, yielding a diagnostic “fluorinated pattern” absent in non-halogenated toluenes. [1]

Vacuum Ultraviolet Photoabsorption Spectroscopy

High-resolution synchrotron measurements recorded the 4.4–10.8 electron-volt range with absolute cross-section calibration. [3] [4]

| Transition band (eV) | Assigned electronic excitation | Absolute cross-section / megabarn | Dominant vibronic progression |

|---|---|---|---|

| 4.63 (origin) | π→π* valence (A′ ← X¹A′) | 12.5 | Ring in-plane C–H bend (μ₁₇) + ring breathing (μ₁) |

| 5.95 | 3p Rydberg ← π (mixed) | 18.2 | μ₁ + μ₁₇ sequence |

| 6.84 | π→π* valence (B′ ← X¹A′) | 20.3 | Progression in C=C stretch (μ₈) |

| 7.66 – 8.50 | 3d/4s Rydberg series converging to first ionisation energy (9.12 eV) | ≤ 15 | Weak, unresolved |

| > 9.5 | Higher Rydberg manifolds to successive ionisation limits | < 10 | – |

Photophysical implication Using the integrated cross-sections, the tropospheric photolysis lifetime of gaseous 2,6-difluorotoluene at sea level is estimated at ≈ 28 days, demonstrating moderate ultraviolet stability relative to mono-fluorotoluenes. [3]

Fourier Transform Infrared and Raman Vibrational Mode Assignments

Gas-phase infrared and room-temperature Fourier-Transform Raman spectra reveal bands summarised below. [5]

| Wavenumber / cm⁻¹ | Relative intensity | Assignment |

|---|---|---|

| 3061 | strong | Aromatic C–H stretching |

| 2986 | weak | Benzylic C–H₃ asymmetric stretch |

| 2920 | weak | Benzylic C–H₃ symmetric stretch |

| 1623 | medium | Ring C=C stretching ν₈ |

| 1465 | strong | Benzylic CH₃ scissoring |

| 1282 | medium | C–F stretching (ipso) |

| 1145 | strong | C–F stretching (ortho) |

| 1030 | medium | Ring breathing ν₁ |

| 835 & 810 | strong (doublet) | Out-of-plane C–H deformation characteristic of 1,3-di-substitution |

| 480 | medium | Ring torsion coupled with methyl rocking |

Complementary Raman scattering enhances the symmetric C–F stretch near 1282 cm⁻¹ and the ring breathing mode at 1030 cm⁻¹, corroborating fluorine substitution symmetry. [6]

Mass Spectrometric Fragmentation Patterns

Electron-impact (75 electron-volt) mass spectrometry (source 220 °C) furnishes the fragmentation profile in Table 4. [7]

| m/z | Relative intensity / % | Fragment assignment | Diagnostic significance |

|---|---|---|---|

| 127 | 100 (base) | C₇H₅F₂⁺ – H | Aromatic ring radical cation minus hydrogen; confirms difluoro ring |

| 128 | 49 | Molecular ion C₇H₆F₂⁺- | Confirms molecular weight 128.12 |

| 109 | 4.8 | C₆H₃F₂⁺ | Loss of CH₃ radical |

| 101 | 7.3 | C₇H₅F⁺ | One fluorine lost, hydrogen shift |

| 83 | 1.4 | C₆H₅⁺ | Sequential loss of CF₂ |

| 57 | 4.0 | C₄H₉⁺ | Secondary cleavage of benzylic side chain |

Characteristic observation The 127 to 128 doublet (hydrogen-deficient isotopologue and molecular ion) is a hallmark of difluoro-substituted toluenes; mono-fluoro analogues instead display a 111/112 pair, enabling rapid library matching. [7]

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant